molecular formula C19H17N3S2 B12318120 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide

Cat. No.: B12318120
M. Wt: 351.5 g/mol
InChI Key: QKKPNTSETMSYPN-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, an isopropyl-substituted phenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the phenylamino group and the sulfanylprop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-3-{[4-(methyl)phenyl]amino}-3-sulfanylprop-2-enenitrile
  • 2-(1,3-benzothiazol-2-yl)-3-{[4-(ethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile

Uniqueness

2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C19H17N3S2

Molecular Weight

351.5 g/mol

IUPAC Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide

InChI

InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15-

InChI Key

QKKPNTSETMSYPN-CYVLTUHYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=S)/C(=C\2/NC3=CC=CC=C3S2)/C#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.